N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide
Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a methoxyphenyl group, and a carbamothioyl-propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The methoxyphenyl group is then introduced through electrophilic aromatic substitution reactions.
The final step involves the formation of the carbamothioyl-propanamide moiety. This can be achieved by reacting the benzoxazole derivative with isothiocyanates under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group or other substituents on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dichloromethane, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit fluorescence.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases, further contributing to its therapeutic effects.
Comparison with Similar Compounds
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide can be compared with other similar compounds, such as:
- N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethylbenzamide
- N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-5-(3-nitrophenyl)-2-furamide
These compounds share the benzoxazole ring and methoxyphenyl group but differ in their substituents, leading to variations in their chemical properties and potential applications. The unique combination of functional groups in this compound makes it particularly versatile and valuable in scientific research.
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-16(22)21-18(25)19-12-6-9-15-14(10-12)20-17(24-15)11-4-7-13(23-2)8-5-11/h4-10H,3H2,1-2H3,(H2,19,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARWWQXUJNRLIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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